
2-(2-(Piperidin-1-ylmethyl)phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Piperidin-1-ylmethyl)phenyl)acetic acid is an organic compound that features a piperidine ring attached to a phenylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Piperidin-1-ylmethyl)phenyl)acetic acid typically involves the reaction of piperidine with a suitable phenylacetic acid derivative. One common method is the alkylation of piperidine with 2-bromomethylphenylacetic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as crystallization and chromatography are often employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Piperidin-1-ylmethyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2-(2-(Piperidin-1-ylmethyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-(Piperidin-1-ylmethyl)phenyl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The piperidine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetic acid: A simpler analog with similar chemical properties but lacking the piperidine ring.
Piperidine: A basic structure that forms the core of many biologically active compounds.
2-Phenylacetic acid derivatives: Compounds with various substituents on the phenyl ring, offering different chemical and biological properties.
Uniqueness
2-(2-(Piperidin-1-ylmethyl)phenyl)acetic acid is unique due to the presence of both the piperidine ring and the phenylacetic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in multiple fields.
Propiedades
Fórmula molecular |
C14H19NO2 |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
2-[2-(piperidin-1-ylmethyl)phenyl]acetic acid |
InChI |
InChI=1S/C14H19NO2/c16-14(17)10-12-6-2-3-7-13(12)11-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11H2,(H,16,17) |
Clave InChI |
AJJXJADPJMKIHI-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2=CC=CC=C2CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


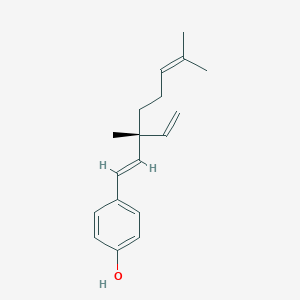
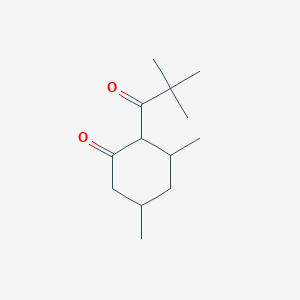
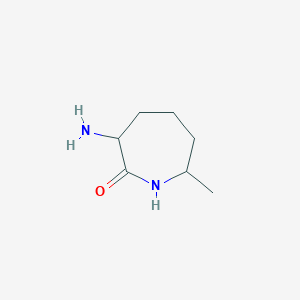
![2-{1-[(Benzyloxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid](/img/structure/B13061706.png)
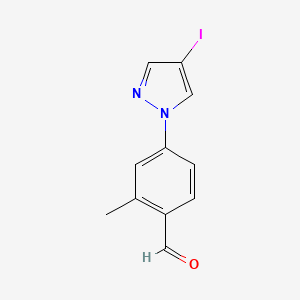
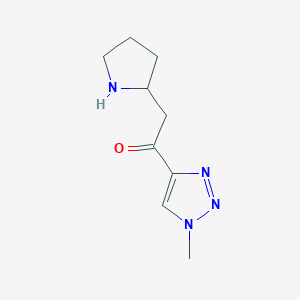



![2-Ethoxybicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B13061744.png)

![3-(1,3-benzothiazol-2-yl)-4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]but-3-enoicacid](/img/structure/B13061751.png)
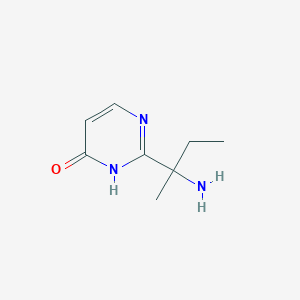
![Racemic-(4aS,6S,7aS)-4-tert-butyl6-ethylhexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/structure/B13061764.png)
